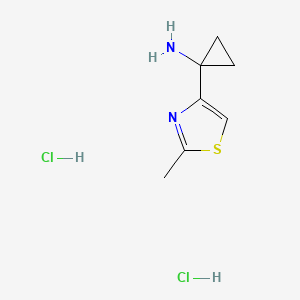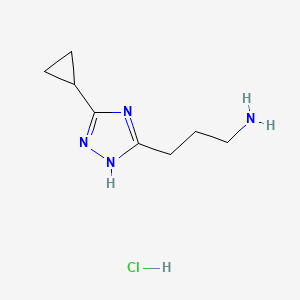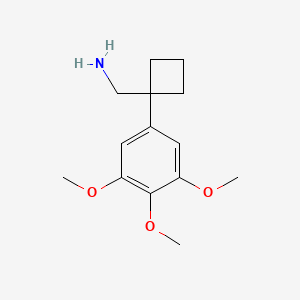
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y potenciales aplicaciones. Este compuesto presenta un anillo de pirrolidina unido a un anillo de piridina, con grupos isobutílico y trimetil adicionales que mejoran su reactividad química y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo de pirrolidina, seguido de la introducción del grupo isobutílico a través de la alquilación. El anillo de piridina se sintetiza por separado y se combina con el derivado de pirrolidina en condiciones controladas para formar el compuesto final. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes como diclorometano y regulación de la temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, son cruciales para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno, alterando la reactividad del compuesto.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir los dobles enlaces, afectando la estabilidad del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, modificando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la elección del solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones biológicas e inhibición enzimática.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o activando su función. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos o regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina: comparte similitudes con compuestos como 1-Isobutil-5-(2-pirrolidinil)-1H-pirazol y otros derivados de pirrolidina.
1-Isobutil-5-(2-pirrolidinil)-1H-pirazol: Este compuesto tiene un anillo de pirrolidina similar pero difiere en los grupos funcionales unidos y la estructura general.
Unicidad
La singularidad de 5-(1-Isobutilpirrolidin-2-il)-N,N,3-trimetilpiridin-2-amina radica en su combinación específica de grupos funcionales y características estructurales, que confieren una reactividad química distinta y potenciales aplicaciones. Su capacidad para someterse a diversas reacciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Fórmula molecular |
C16H27N3 |
|---|---|
Peso molecular |
261.41 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-12(2)11-19-8-6-7-15(19)14-9-13(3)16(17-10-14)18(4)5/h9-10,12,15H,6-8,11H2,1-5H3 |
Clave InChI |
ICCYBXUDVQPWME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C)C)C2CCCN2CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
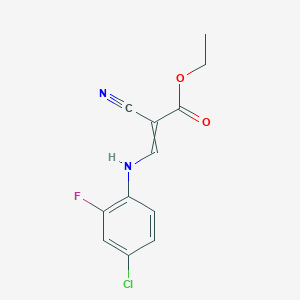
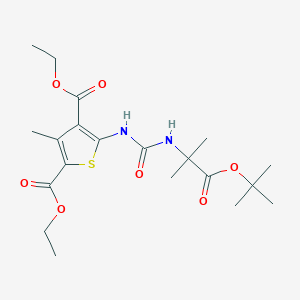
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
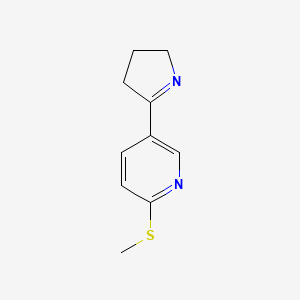


![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
